molecular formula C12H15N3 B15219996 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-methylaniline

2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-methylaniline

Cat. No.: B15219996
M. Wt: 201.27 g/mol
InChI Key: HXVKGCPNYMFULD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,5-Dimethyl-1H-pyrazol-1-yl)-N-methylaniline is a heterocyclic compound featuring a pyrazole ring substituted with methyl groups at the 3- and 5-positions, linked to an N-methylaniline moiety. This structure confers unique electronic and steric properties, making it a scaffold of interest in medicinal chemistry and materials science.

Properties

Molecular Formula

C12H15N3

Molecular Weight

201.27 g/mol

IUPAC Name

2-(3,5-dimethylpyrazol-1-yl)-N-methylaniline

InChI

InChI=1S/C12H15N3/c1-9-8-10(2)15(14-9)12-7-5-4-6-11(12)13-3/h4-8,13H,1-3H3

InChI Key

HXVKGCPNYMFULD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C2=CC=CC=C2NC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-methylaniline typically involves the reaction of 3,5-dimethyl-1H-pyrazole with N-methylaniline under specific conditions. One common method involves the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-methylaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the aniline moiety can be substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

    Oxidation: Formation of corresponding nitro or hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-methylaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-methylaniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . The pathways involved can include signal transduction pathways, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Key Differences

The compound shares structural similarities with several derivatives, differing primarily in substituents and functional groups. Below is a comparative analysis:

Table 1: Comparison of Key Structural and Functional Features
Compound Name Structure Key Substituents Molecular Weight Applications/Findings
2-(3,5-Dimethyl-1H-pyrazol-1-yl)-N-methylaniline Pyrazole linked to N-methylaniline 3,5-dimethyl (pyrazole), N-methyl (aniline) ~217.28 g/mol Potential ligand for metal coordination; unexplored bioactivity
2-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-fluoroaniline Pyrazole linked to 5-fluoroaniline 3,5-dimethyl (pyrazole), 5-fluoro (aniline) 205.23 g/mol Enhanced electronic properties due to fluorine; used in fluorescence studies
N4-(3-Chloro-4-fluorophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine-4,6-diamine Pyrazole fused to pyrimidine with chloro-fluorophenyl substituent 3,5-dimethyl (pyrazole), pyrimidine, 3-Cl-4-F (phenyl) ~359.83 g/mol Subtype-selective positive modulator of KCa2 channels; 73% yield in synthesis
1-[2-(3,5-Dimethyl-1H-pyrazol-1-yl)acetyl]-4-piperidinecarboxamide Pyrazole linked to acetyl-piperidinecarboxamide 3,5-dimethyl (pyrazole), acetyl-piperidine ~279.34 g/mol Explored for CNS-targeted activity; improved solubility due to carboxamide group

Key Insights from Comparative Analysis

Electronic Effects :

  • The 5-fluoroaniline derivative (205.23 g/mol) exhibits enhanced electron-withdrawing properties compared to the N-methylaniline analog, influencing its reactivity in cross-coupling reactions .
  • The pyrimidine-containing analog (359.83 g/mol) demonstrates significant bioactivity as a KCa2 channel modulator, attributed to the pyrimidine ring’s planar geometry and halogenated aryl group .

Steric and Solubility Considerations: The acetyl-piperidinecarboxamide derivative (279.34 g/mol) shows improved solubility in polar solvents due to the carboxamide group, making it preferable for pharmacokinetic studies .

Synthetic Accessibility :

  • The parent compound’s synthesis likely follows routes similar to its analogs, such as nucleophilic substitution or palladium-catalyzed coupling. For example, the pyrimidine derivative was synthesized in 73% yield via a one-step reaction between a pyrazole-pyrimidine intermediate and 3-chloro-4-fluoroaniline .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.